Boc-aminobenzoic acid

Peptide Synthesis Solid-Phase Chemistry Isomer Selectivity

Boc-aminobenzoic acid, predominantly encountered as the para-substituted isomer 4-(Boc-amino)benzoic acid (CAS 66493-39-8), is a phenylcarbamic acid ester derivative of 4-aminobenzoic acid (PABA). This compound features a tert-butoxycarbonyl (Boc) protecting group on the aromatic amine, yielding a molecular formula of C12H15NO4 and a molecular weight of 237.25 g/mol.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
Cat. No. B11927463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-aminobenzoic acid
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC=CC(=C1N)C(=O)O
InChIInChI=1S/C12H15NO4/c1-12(2,3)17-11(16)8-6-4-5-7(9(8)13)10(14)15/h4-6H,13H2,1-3H3,(H,14,15)
InChIKeySLGDFLCMPRPETL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Aminobenzoic Acid (4-(Boc-amino)benzoic acid) – Procurement Specifications & Chemical Profile


Boc-aminobenzoic acid, predominantly encountered as the para-substituted isomer 4-(Boc-amino)benzoic acid (CAS 66493-39-8), is a phenylcarbamic acid ester derivative of 4-aminobenzoic acid (PABA) . This compound features a tert-butoxycarbonyl (Boc) protecting group on the aromatic amine, yielding a molecular formula of C12H15NO4 and a molecular weight of 237.25 g/mol . It is supplied as a white to almost-white crystalline powder with a melting point of 193–199°C (decomposition) and a commercially available purity specification of ≥98.0% by HPLC and neutralization titration . Its primary utility lies in solid-phase peptide synthesis (SPPS) and as a synthetic intermediate for pharmaceutical building blocks, where the Boc group provides acid-labile protection orthogonal to base-labile schemes.

Why Generic Substitution of Boc-Aminobenzoic Acid Isomers or Analogs Carries Procurement Risk


Substituting one isomer or protecting-group variant of aminobenzoic acid for another introduces quantifiable differences in reactivity, deprotection kinetics, and solid-phase anchoring efficiency. The para-substituted Boc-4-aminobenzoic acid exhibits distinct steric and electronic properties compared to its ortho- and meta-isomers, affecting coupling yields in peptide synthesis . The Boc group itself presents a fundamentally different deprotection profile compared to Fmoc or Cbz analogs: Boc requires acidic conditions (typically 20–100% TFA in CH2Cl2), whereas Fmoc is removed under basic conditions (piperidine/DMF) and Cbz requires hydrogenolysis [1]. This lack of orthogonality between Boc and other acid-labile protecting groups can lead to premature deprotection or incomplete selectivity when interchanging compounds in established protocols [2]. The evidence below quantifies these differences to inform procurement decisions.

Quantitative Differentiation Evidence: Boc-4-Aminobenzoic Acid vs. Closest Analogs


Para-Substitution Confers Distinct Reactivity vs. Ortho- and Meta-Isomers in Peptide Synthesis

The para-substitution pattern of Boc-4-aminobenzoic acid (CAS 66493-39-8) produces a more linear molecular geometry compared to the sterically hindered ortho-isomer (Boc-2-aminobenzoic acid, CAS 68790-38-5) and the non-linear meta-isomer (Boc-3-aminobenzoic acid, CAS 111331-82-9). This geometric difference directly affects solid-phase anchoring efficiency and peptide chain elongation outcomes. Suppliers explicitly note that the para substitution 'influences its reactivity and utility in peptide synthesis compared to ortho and meta analogs' . The para-isomer is preferred for synthesizing linear, rigid spacers in peptidomimetics, while the ortho-isomer is primarily employed in specialized cyclization-prone applications such as benzodiazepine synthesis [1].

Peptide Synthesis Solid-Phase Chemistry Isomer Selectivity

Boc-Strategy Resin Attachment Outperforms Fmoc-Strategy by ≥33.4% in Comparative Yield Studies

A direct comparative study of resin attachment strategies demonstrated that Boc-protected amino acid cesium salts (1.2 equiv.) anchor to Merrifield resin with yields of 87.3–89.6% within 31 hours. In contrast, Fmoc-protected amino acids (3.0 equiv.) attach to Wang resin with substantially lower yields of 30.4–56.2% over 48 hours [1]. The Boc-strategy combination ratio is at least 33.4% higher than that of the Fmoc-strategy, despite the Fmoc approach using 2.5-fold more equivalents and 55% longer reaction time. While this study used Boc-Leu, Boc-Gly, and Boc-Phe rather than Boc-4-aminobenzoic acid specifically, the anchoring chemistry of the carboxylic acid moiety to chloromethyl resin is directly applicable to Boc-4-aminobenzoic acid [1].

Solid-Phase Peptide Synthesis Resin Loading Boc vs. Fmoc

Boc Deprotection Lacks Selectivity vs. Other Acid-Labile Esters, Documented in Comparative Deprotection Study

In a comparative study examining protecting group selectivity, Boc deprotection was carried out using various concentrations of TFA in CH2Cl2 with various acid scavengers, while Cbz deprotection required hydrogenolysis over Pd catalysts [1]. Critically, the study documented that deprotection of both Boc and Cbz 'lacked selectivity, resulting in loss of DMA ester' [1]. For Boc specifically, the use of 100% TFA for deprotection was associated with omission of the second amino-acid residue during SPPS, while 55% TFA/CH2Cl2 provided more controlled deprotection [2]. This quantifies a key limitation: unlike Fmoc, which is truly orthogonal and removed under basic conditions without affecting acid-labile side-chain protection, Boc cannot be selectively removed in the presence of other acid-sensitive functionalities.

Protecting Group Orthogonality Deprotection Selectivity Peptide Chemistry

Commercial Purity: 4-(Boc-amino)benzoic Acid Available at ≥98.0% (HPLC+T) with Dual-Method Verification

Reputable suppliers offer 4-(Boc-amino)benzoic acid with a purity specification of ≥98.0% verified by two independent methods: HPLC (min. 98.0 area%) and neutralization titration (min. 98.0%) . This dual-method certification is not uniformly available for all isomers: Boc-2-aminobenzoic acid (CAS 68790-38-5) is typically supplied at ≥98.0% (T) via titration only, without concurrent HPLC verification in standard catalogs . Boc-3-aminobenzoic acid (CAS 111331-82-9) is listed at ≥97.0% purity . The higher and more rigorously verified purity of the para-isomer reduces the risk of impurities that could interfere with solid-phase coupling efficiency or contribute to deletion sequences in peptide synthesis.

Quality Control Purity Specification Procurement

Fluorogenic Substrate Utility: ortho-Abz Is Preferred; para-Boc-Abz Serves as Spacer/Scaffold

The ortho-aminobenzoic acid (Abz) group is widely employed as an internal fluorescent marker in peptides for proteolytic enzyme studies, with fluorescence excitation near 320 nm and emission near 420 nm [1]. However, the ortho-Abz fluorophore exhibits context-dependent quenching; when bound directly to proline, Abz cannot be used as an internal fluorescence marker due to fluorophore cyclization [1]. Boc-4-aminobenzoic acid, in contrast, does not serve as a fluorescent reporter when Boc-protected but instead functions as a rigid spacer or scaffold building block in FRET substrate design . In one study, the best thioester substrate containing Boc-Abz-Gly-Pro-Leu- achieved a kcat/KM of 63,000 M⁻¹ s⁻¹ against collagenase [2], demonstrating that the Boc-Abz moiety contributes to substrate recognition while remaining non-fluorescent until deprotected.

Fluorescence Protease Assays FRET Substrates

Recommended Procurement-Linked Application Scenarios for 4-(Boc-amino)benzoic Acid


First-Residue Anchoring in Boc-Strategy Solid-Phase Peptide Synthesis

When implementing Boc/Bz solid-phase peptide synthesis (SPPS) with Merrifield or MBHA resin, 4-(Boc-amino)benzoic acid is the preferred building block for introducing a para-aminobenzoic acid spacer as the first C-terminal residue. The Boc-strategy anchoring yields on Merrifield resin (87.3–89.6% within 31 h) substantially exceed Fmoc-strategy yields on Wang resin (30.4–56.2% over 48 h) by at least 33.4 percentage points [1]. This higher loading efficiency, achieved with fewer reagent equivalents (1.2 vs. 3.0 equiv.), directly reduces procurement volumes and lowers per-batch material costs. The dual-verified purity (≥98.0% by HPLC and titration) of the para-isomer further ensures reproducible first-residue loading critical for automated synthesizer protocols .

Synthesis of Rigid Peptidomimetic Spacers and Conformationally-Constrained Cyclic Peptides

The linear para-substitution geometry of 4-(Boc-amino)benzoic acid makes it the optimal isomer for constructing rigid spacers in peptidomimetics and biarylamine-linked cyclic peptides [1]. Unlike the sterically hindered ortho-isomer, which is prone to cyclization side reactions (e.g., benzodiazepine formation) , the para-isomer provides predictable linear chain extension. This geometric specificity is critical when designing conformationally constrained peptides with defined distances between pharmacophoric elements, where substitution of the meta- or ortho-isomer would alter molecular topology and potentially abolish biological activity.

Protected Scaffold for Fluorescence-Based Protease Substrate Development

Researchers developing FRET-based protease substrates can utilize 4-(Boc-amino)benzoic acid as a protected, non-fluorescent scaffold that upon TFA deprotection reveals a fluorescent 4-aminobenzoic acid (Abz) reporter group (λex ~320 nm, λem ~420 nm) [1]. This approach is advantageous when the Abz fluorophore must be positioned at a site where ortho-Abz is unsuitable—for instance, adjacent to proline residues where ortho-Abz fluorescence is fully quenched . The Boc-protected para-isomer allows incorporation of the Abz moiety during SPPS without premature fluorescence, enabling post-synthetic activation. Documented collagenase substrates incorporating Boc-Abz have achieved catalytic efficiencies of kcat/KM = 63,000 M⁻¹ s⁻¹ .

Building Block for N-Boc-Amide Cross-Coupling Reactions in Medicinal Chemistry

4-(Boc-amino)benzoic acid serves as a precursor for N-Boc-amide cross-coupling reactions, a growing methodology in medicinal chemistry for constructing C–N bonds under mild conditions [1]. The Boc group provides necessary protection during coupling while being readily removable under acidolysis conditions that are significantly milder than those required for Cbz deprotection (which necessitates hydrogenolysis or strong acid) . This enables sequential deprotection strategies where the Boc group can be selectively removed in the presence of base-labile Fmoc protection, though not in the presence of other acid-labile groups . The commercial availability of the para-isomer at dual-verified ≥98.0% purity supports reproducible cross-coupling outcomes .

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